Cas no 92595-75-0 (1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine)
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazol-3-amine, 1-(2-propynyl)-
- 1H-1,2,4-Triazol-3-amine, 1-(2-propyn-1-yl)-
- 1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine
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- Inchi: 1S/C5H6N4/c1-2-3-9-4-7-5(6)8-9/h1,4H,3H2,(H2,6,8)
- InChI Key: XSDUMUPTMSSMBN-UHFFFAOYSA-N
- SMILES: N1(CC#C)C=NC(N)=N1
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-76015846-1.0g |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine |
92595-75-0 | 95% | 1.0g |
$821.0 | 2022-12-03 | |
| Enamine | BBV-76015846-2.5g |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine |
92595-75-0 | 95% | 2.5g |
$1701.0 | 2023-10-28 | |
| Enamine | BBV-76015846-5.0g |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine |
92595-75-0 | 95% | 5.0g |
$2154.0 | 2022-12-03 | |
| Enamine | BBV-76015846-10.0g |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine |
92595-75-0 | 95% | 10.0g |
$2708.0 | 2022-12-03 | |
| Enamine | BBV-76015846-1g |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine |
92595-75-0 | 95% | 1g |
$821.0 | 2023-10-28 | |
| Enamine | BBV-76015846-5g |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine |
92595-75-0 | 95% | 5g |
$2154.0 | 2023-10-28 | |
| Enamine | BBV-76015846-10g |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine |
92595-75-0 | 95% | 10g |
$2708.0 | 2023-10-28 |
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine (CAS No. 92595-75-0)
1-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3-amine, a compound with the CAS registry number 92595-75-0, is an organic compound that has garnered significant attention in the fields of heterocyclic chemistry and medicinal chemistry. This compound is characterized by its triazole ring, a three-membered aromatic heterocycle containing two nitrogen atoms and one carbon atom. The presence of the propargyl group (propargyl amine) further enhances its chemical versatility, making it a valuable intermediate in the synthesis of various bioactive compounds.
The structure of 1-(propargyl)-1H-[1,2,4]triazol[4]amine is notable for its ability to participate in click chemistry reactions, particularly the Copper-catalyzed azide–alkyne cycloaddition (CuAAC). This reactivity has positioned it as a key building block in the construction of complex molecules with applications in drug discovery and materials science. Recent studies have highlighted its potential in the development of antiviral agents, where its ability to inhibit viral replication has been explored extensively.
One of the most significant advancements involving this compound is its role in the synthesis of small molecule inhibitors targeting specific enzymes involved in viral replication. For instance, researchers have utilized this compound to design molecules that inhibit the activity of RNA-dependent RNA polymerase (RdRP) in viruses such as influenza and coronaviruses. These findings underscore its importance in antiviral drug development, particularly in light of emerging viral threats.
In addition to its role in medicinal chemistry, 1-(propargyl)-1H-[1,2,4]triazol[4]amine has also found applications in the field of supramolecular chemistry. Its ability to form stable supramolecular assemblies through non-covalent interactions has been leveraged to create self-assembled structures with potential applications in nanotechnology and sensor development. Recent research has demonstrated its utility in constructing stimuli-responsive materials that can respond to environmental changes such as pH or temperature.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of the triazole ring system. One common approach involves the reaction of an alkyne with an azide under copper catalysis to form the triazole ring via the Huisgen cycloaddition reaction. Subsequent functionalization steps allow for the introduction of additional substituents, enabling fine-tuning of the compound's properties for specific applications.
From a sustainability perspective, researchers have explored greener synthetic routes for this compound, including the use of environmentally benign catalysts and solvent systems. These efforts align with the growing emphasis on sustainable chemistry practices and highlight the compound's potential for large-scale production in industries such as pharmaceuticals and agrochemicals.
In conclusion, 1-(propargyl)-1H-[1,2,4]triazol[4]amine (CAS No. 92595-75-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in modern organic synthesis. As research continues to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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